

An In-depth Technical Guide to Isoapoptolidin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Isoapoptolidin*

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Abstract

Isoapoptolidin, a macrolide natural product, is a ring-expanded isomer of the potent apoptosis inducer, apoptolidin. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of **isoapoptolidin**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a visualization of its proposed mechanism of action through the intrinsic apoptosis signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

Isoapoptolidin was first identified as a stable isomer of apoptolidin, isolated from the fermentation broth of *Nocardiopsis* sp.[1]. The chemical structure of **isoapoptolidin** is characterized by a 21-membered macrolactone ring, a feature that distinguishes it from the 20-membered ring of apoptolidin. This ring expansion is a key structural feature influencing its biological activity.

The definitive structure of **isoapoptolidin** was elucidated through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 1: Physicochemical and Spectroscopic Properties of **Isoapoptolidin**

Property	Value	Reference
Molecular Formula	C ₅₈ H ₉₆ O ₂₁	[3]
Molecular Weight	1129.37 g/mol	[3]
CAS Number	476647-30-0	[3]
Appearance	White solid	
Solubility	Soluble in DMSO, ethanol, methanol, and DMF	[3]
¹ H NMR (CD ₃ OD)	Diagnostic signals at C19-H and C25-H distinguish it from apoptolidin A.	[4]
¹³ C NMR (CD ₃ OD)	Similar chemical shifts to apoptolidin A for the hemi-ketal structure.	[5]

Biological Activity and Mechanism of Action

Isoapoptolidin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its primary molecular target is the mitochondrial F₀F₁-ATPase (ATP synthase)[2]. By inhibiting this crucial enzyme, **isoapoptolidin** disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptosis pathway.

Inhibition of Mitochondrial F₀F₁-ATPase

Isoapoptolidin exhibits inhibitory activity against mitochondrial F₀F₁-ATPase, albeit at a level over 10-fold less potent than its isomer, apoptolidin[2]. This inhibition is a key event in its mechanism of action, leading to a decrease in ATP synthesis and a disruption of the mitochondrial membrane potential.

Induction of Apoptosis

The inhibition of F₀F₁-ATPase by **isoapoptolidin** triggers a cascade of events characteristic of the intrinsic apoptosis pathway. This includes the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator

caspase[6][7]. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, culminating in apoptosis[6].

Experimental Protocols

Isolation of Isoapoptolidin from Nocardiosis sp.

The following protocol is a general guideline based on the reported isolation of apoptolidins[5].

Workflow for Isoapoptolidin Isolation



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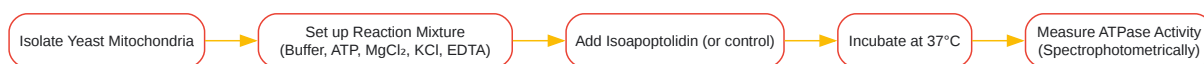
Caption: Workflow for the isolation of **isoapoptolidin**.

Protocol:

- **Fermentation:** Cultivate the apoptolidin-producing microorganism, *Nocardiosis* sp., in a suitable fermentation medium.
- **Extraction:** After an appropriate incubation period, extract the crude fermentation broth with an organic solvent such as ethyl acetate.
- **Initial Purification:** Concentrate the organic extract and subject it to flash chromatography on a silica gel column to separate the components based on polarity.
- **Final Purification:** Further purify the fractions containing **isoapoptolidin** using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

F₀F₁-ATPase Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of mitochondrial F₀F₁-ATPase from yeast[8][9].

Workflow for F₀F₁-ATPase Inhibition Assay

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Caption: Workflow for the F₀F₁-ATPase inhibition assay.

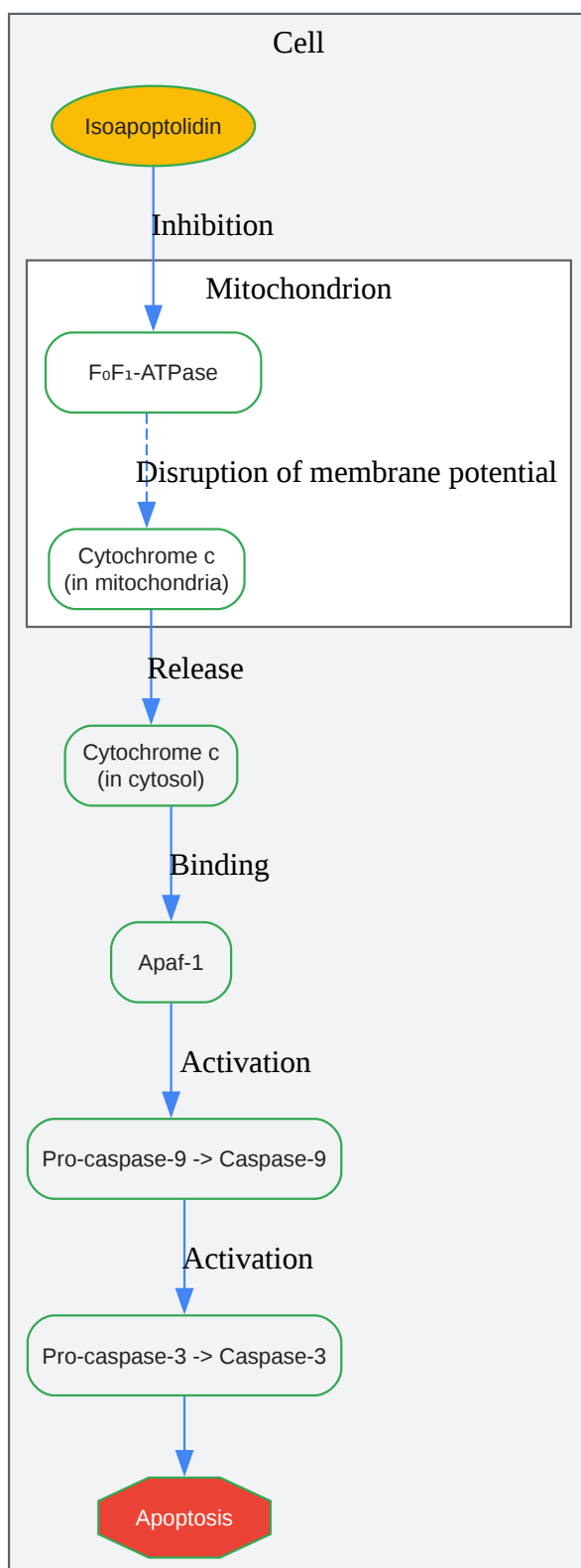
Protocol:

- Mitochondria Isolation: Isolate mitochondria from *Saccharomyces cerevisiae* (yeast) using standard differential centrifugation methods.
- Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 8.0), Mg-ATP, MgCl₂, KCl, and EDTA.
- Inhibitor Addition: Add varying concentrations of **isoaoptolidin** (dissolved in a suitable solvent like DMSO) or a vehicle control to the reaction mixture.
- Enzyme Addition and Incubation: Add the isolated yeast mitochondria to initiate the reaction and incubate at 37°C.
- Activity Measurement: Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (Pi) or by using a coupled enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm[8].

Signaling Pathway Visualization

The proposed mechanism of action for **isoaoptolidin**-induced apoptosis is depicted in the following signaling pathway diagram.

Isoaoptolidin-Induced Apoptosis Signaling Pathway



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Caption: Proposed signaling pathway of **isoapoptolidin**-induced apoptosis.

This pathway illustrates the inhibition of mitochondrial F₀F₁-ATPase by **isoapoptolidin**, leading to the release of cytochrome c, subsequent activation of the caspase cascade, and ultimately, apoptotic cell death.

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